4-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide
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Overview
Description
4-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Isoquinoline Moiety: This step might involve the use of isoquinoline derivatives and suitable coupling reactions.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions might be used to modify the isoquinoline or pyrimidine rings.
Substitution: Various substitution reactions can be employed to introduce or modify functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, it could be investigated for its interactions with enzymes or receptors, potentially leading to the development of new drugs.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it might involve binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-hydroxyphenyl)pyrimidine-5-carboxamide
- 4-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-chlorophenyl)pyrimidine-5-carboxamide
Uniqueness
The uniqueness of 4-amino-2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide might lie in its specific functional groups, which could confer distinct biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C21H21N5O2 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-amino-2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methoxyphenyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H21N5O2/c1-28-17-8-6-16(7-9-17)24-20(27)18-12-23-21(25-19(18)22)26-11-10-14-4-2-3-5-15(14)13-26/h2-9,12H,10-11,13H2,1H3,(H,24,27)(H2,22,23,25) |
InChI Key |
TXNOBAHSEVJZBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN=C(N=C2N)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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